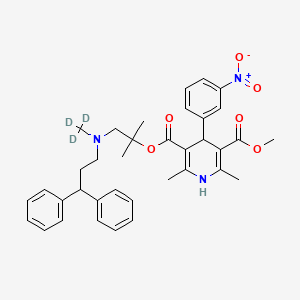
Lercanidipine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine-d3 is a deuterated form of lercanidipine, a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the management of hypertension by relaxing and dilating blood vessels, which allows for easier blood flow and reduced blood pressure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lercanidipine due to its stable isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lercanidipine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lercanidipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Lercanidipine-d3 is widely used in scientific research due to its stable isotopic properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lercanidipine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of lercanidipine.
Drug Interaction Studies: Used to investigate potential interactions between lercanidipine and other drugs.
Nephroprotective Research: Studied for its potential protective effects on kidney function.
Mécanisme D'action
Lercanidipine-d3, like lercanidipine, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation and dilation of the blood vessels. The reduced intracellular calcium levels decrease the contractile processes of the smooth muscle cells, resulting in lowered blood pressure . The molecular targets involved include the L-type calcium channels, which are critical for calcium ion regulation in vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Lercanidipine-d3 is compared with other calcium channel blockers in the dihydropyridine class, such as:
- Nifedipine
- Amlodipine
- Felodipine
- Lacidipine
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C36H41N3O6 |
|---|---|
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
Clé InChI |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
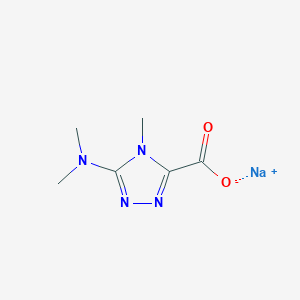
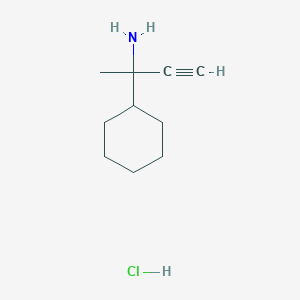
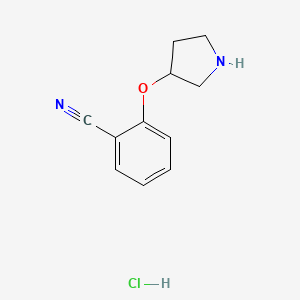
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
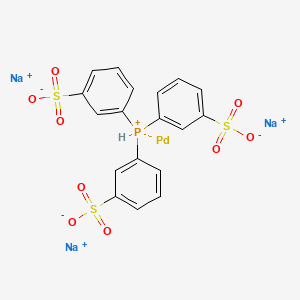
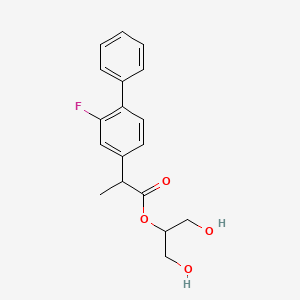
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
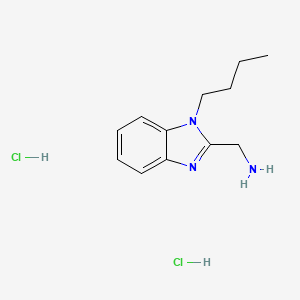

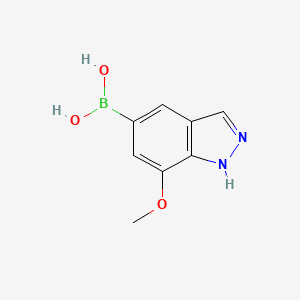

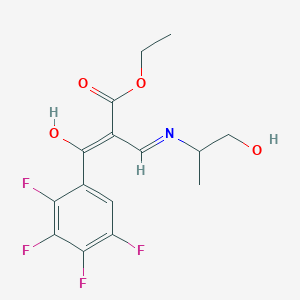
dimethylsilane](/img/structure/B13448710.png)
